Colistin is a polymyxin antibiotic, specifically Polymyxin E, used as a last-resort agent against multidrug-resistant (MDR) Gram-negative bacteria, including *Pseudomonas aeruginosa*, *Acinetobacter baumannii*, and *Klebsiella pneumoniae*. Commercially available in two primary forms—colistin sulfate (CAS 1066-17-7) and the prodrug colistimethate sodium (CMS)—it is crucial for buyers to recognize that these are not interchangeable due to significant differences in their chemical stability, administration routes, and pharmacokinetic profiles. Colistin sulfate is the stable, directly active form, making it the required choice for *in vitro* applications such as antimicrobial susceptibility testing (AST), mechanism-of-action studies, and as a reference standard in microbiological research.
Substituting Colistin Sulfate with its common alternatives introduces significant, predictable errors in research and development workflows. Colistimethate sodium (CMS) is an inactive prodrug that requires *in vivo* hydrolysis to become active colistin; its use *in vitro* will yield false-negative results as it possesses little to no direct antibacterial activity. While structurally similar, Polymyxin B is a distinct chemical entity (Polymyxin B vs. Polymyxin E) and exhibits different activity profiles against specific bacterial strains and demonstrates a measurably different toxicity profile. For reproducible and accurate results in antimicrobial susceptibility testing, mechanistic studies, or as a reference standard, the chemically stable and directly active Colistin Sulfate is the only appropriate choice, as mandated by CLSI-EUCAST guidelines.
Colistin sulfate demonstrates high stability in aqueous solutions, a critical parameter for preparing reliable stock solutions for research. In purified water at 4°C, 97.4% of colistin A and 105.3% of colistin B components remained after 60 days. At 37°C, no significant degradation was observed for up to 120 hours. In contrast, the prodrug colistimethate sodium (CMS) is highly unstable in aqueous solutions, with its primary peaks disappearing almost completely from HPLC analysis after just 12 hours at 37°C. This inherent stability makes Colistin Sulfate the only suitable form for creating dependable, long-term stock solutions for microbiology assays.
| Evidence Dimension | Aqueous Stability at 4°C over 60 days |
| Target Compound Data | 97.4% (Colistin A) and 105.3% (Colistin B) remained |
| Comparator Or Baseline | Colistimethate Sodium (CMS) peaks appeared intact for up to only 2 days at 4°C, with no formation of active colistin. |
| Quantified Difference | Colistin sulfate is stable for at least 60 days, whereas the prodrug CMS shows significant instability and does not convert to the active form at this temperature. |
| Conditions | Compound dissolved in purified water, stored at 4°C, and analyzed by HPLC. |
For reproducible experimental results, the active compound must remain stable in stock solutions; the instability of CMS makes it unsuitable for this core laboratory requirement.
Regulatory and standards bodies, including the joint CLSI-EUCAST working group, explicitly recommend using only Colistin Sulfate for the reference standard broth microdilution (BMD) method to determine Minimum Inhibitory Concentration (MIC). This is due to its direct activity and stability. The use of alternative methods, such as gradient tests, is advised against due to poor performance; studies show gradient tests can underestimate colistin MICs, leading to a significant number of false susceptible results (9-18 false positives out of 75 tests in one study). Procuring Colistin Sulfate ensures adherence to the globally recognized gold-standard protocol for susceptibility testing.
| Evidence Dimension | Methodological Requirement for AST |
| Target Compound Data | Colistin sulfate is the required reagent for the ISO-standard broth microdilution (BMD) reference method. |
| Comparator Or Baseline | Colistimethate sodium (CMS) is unsuitable as it is an inactive prodrug. Gradient tests and disk diffusion are not recommended due to high error rates. |
| Quantified Difference | BMD is the reference 'gold standard' method; other methods like gradient tests produce unacceptably high rates of false susceptible results. |
| Conditions | Antimicrobial susceptibility testing (AST) for Gram-negative bacteria as per CLSI and EUCAST guidelines. |
Using the correct, specified form of colistin is non-negotiable for generating accurate and publishable MIC data that aligns with international standards.
While often used interchangeably in clinical settings, colistin and polymyxin B exhibit distinct in vitro potencies that are critical for research applications. In a study of 268 Gram-negative isolates, the MIC value of polymyxin B was lower than colistin in 61.1% of *A. baumannii* strains and 58.7% of *K. pneumoniae* strains. Conversely, for *E. coli*, the results were mixed, with polymyxin B having a lower MIC in 39.0% of strains but a higher MIC in 32.2%. These species-specific differences demonstrate that polymyxin B cannot be used as a direct substitute for colistin in research without potentially altering experimental outcomes.
| Evidence Dimension | Percentage of isolates with lower MIC for Polymyxin B vs. Colistin |
| Target Compound Data | Colistin serves as the reference baseline. |
| Comparator Or Baseline | Polymyxin B had a lower MIC against 61.1% of *A. baumannii* and 58.7% of *K. pneumoniae* isolates. |
| Quantified Difference | Over 60% of *A. baumannii* isolates were more susceptible to Polymyxin B, highlighting non-interchangeability. |
| Conditions | In vitro broth microdilution MIC testing against a panel of 268 clinical isolates. |
Selecting colistin over polymyxin B (or vice versa) is a necessary, data-driven choice to ensure the use of the most relevant compound for the specific pathogen being studied.
As the form specified by both EUCAST and CLSI for the reference broth microdilution method, Colistin Sulfate is the required choice for clinical and research laboratories aiming to establish accurate MIC values for MDR Gram-negative bacteria. Its use ensures data is comparable, compliant with international standards, and suitable for publication.
Researchers investigating the mechanisms of polymyxin resistance require a stable, directly active compound to ensure reproducible results. Colistin Sulfate's proven stability in aqueous solutions and standard laboratory media makes it the appropriate tool for time-kill assays, synergy studies, and other pharmacological experiments where compound integrity over time is critical.
Colistin Sulfate is used to prepare selective agar or broth media for the isolation of specific microorganisms, such as Gram-positive bacteria or intrinsically resistant Gram-negative species, by inhibiting the growth of susceptible Gram-negative contaminants. Its high water solubility and stability support the consistent performance of these specialized media formulations.
In research settings, such as organ preservation for transplantation studies, colistin sulfate can be used as a decontamination agent in preservation fluids to reduce the bioburden of MDR Gram-negative pathogens. Its stability and potent activity make it effective for this specialized laboratory application.